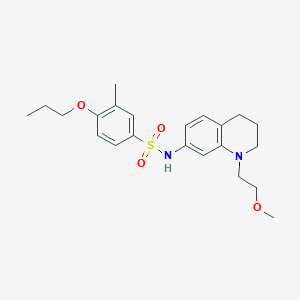![molecular formula C12H12ClN5O B2528219 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2202259-82-1](/img/structure/B2528219.png)
2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidinone derivatives and related compounds has been a subject of interest due to their potential biological activities. In the papers provided, various methods of synthesizing azetidinone derivatives are described. For instance, perimidine-1-acetic acid hydrazide undergoes condensation with aromatic aldehydes to yield Schiff base derivatives, which are then subjected to cyclocondensation with chloroacetyl chloride to produce 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones with established antibacterial and antifungal activities . Similarly, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one are prepared through Betti’s condensation reaction, followed by treatment with chloroacetic acid and POCl3, resulting in compounds with promising antibacterial activities . Another synthesis approach involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate and subsequent hydrazinolysis to produce acetohydrazide derivatives with plant growth stimulating effects .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. For example, the structures of novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-ones are confirmed by spectral techniques and further analyzed through molecular docking studies to evaluate their affinity for the enzyme transpeptidase, which correlates with their antibacterial activity . Additionally, the X-ray crystal structure analyses and 13C NMR characterization of fused heterocycles with a 1,3,5-triazine-2,4(1H,3H)-dione ring provide insights into the predominant tautomers in solution .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include condensation, cyclocondensation, and hydrazinolysis. These reactions are monitored using analytical thin-layer chromatography to ensure the correct progression and formation of the desired products . The reaction of 2-amino-4(3H)-pyrimidinone with chloroformyl isocyanate, followed by methylation, is another example of the chemical reactions used to synthesize heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the presence of functional groups. The antibacterial and antifungal activities of these compounds suggest that they interact with biological targets, which can be attributed to their chemical properties . The plant growth stimulating effect of some derivatives indicates that these compounds may also interact with plant enzymes or receptors . The spectroscopic data obtained from IR and NMR techniques are essential for determining the physical properties such as molecular weight and the presence of specific functional groups that contribute to the compounds' reactivity and biological activities.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Applications
Research has synthesized and evaluated azetidinone analogues, including those derived from pyrimidine, for their antimicrobial and antitubercular activities. These compounds were tested against various bacterial and fungal strains, including Mycobacterium tuberculosis, demonstrating potential in designing new antibacterial and antitubercular drugs (Chandrashekaraiah et al., 2014), (Modha et al., 2002).
Anti-inflammatory Applications
Azetidinones have also been synthesized for their potential anti-inflammatory activities. Studies involving indolyl azetidinones have shown significant anti-inflammatory properties, comparing favorably to non-steroidal anti-inflammatory drugs (NSAIDs) in experimental models (Kalsi et al., 1990).
Antidepressant and Nootropic Agents
The synthesis of 2-azetidinones and their evaluation as potential antidepressant and nootropic agents highlight the central nervous system (CNS) activity of such compounds. Some derivatives have exhibited significant antidepressant activity, while others showed nootropic effects in experimental models (Thomas et al., 2016).
Plant Growth Stimulating Effects
Studies have also explored the synthesis of pyrimidine derivatives for their plant growth stimulating effects. Preliminary biological screening identified compounds with pronounced effects, offering potential applications in agriculture (Pivazyan et al., 2019).
Propriétés
IUPAC Name |
2-[[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c13-10-4-14-12(15-5-10)17-6-9(7-17)8-18-11(19)2-1-3-16-18/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRSYOTUVRIQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)

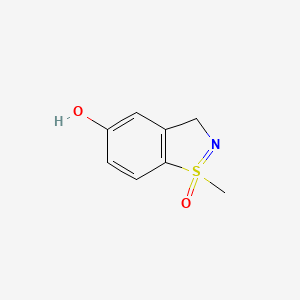
![6-[(4-methoxyphenyl)sulfonylamino]hexanoic Acid](/img/structure/B2528139.png)

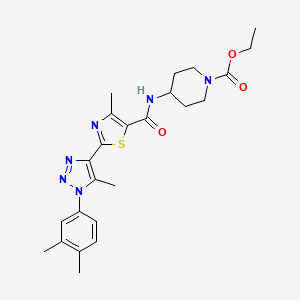
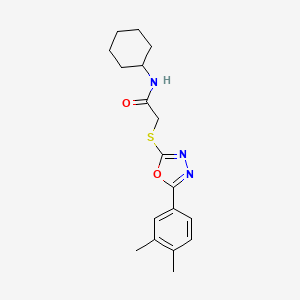

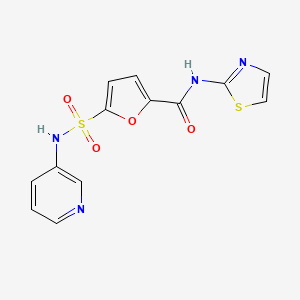
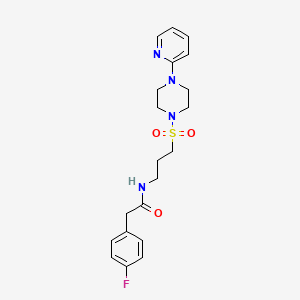
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2528155.png)
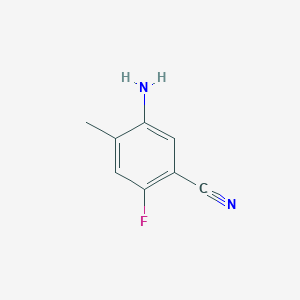
![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)
